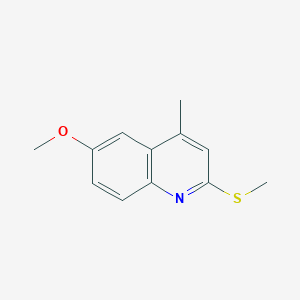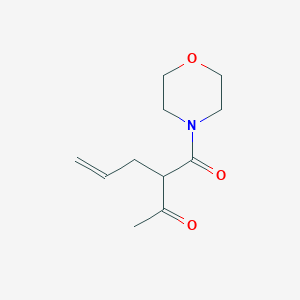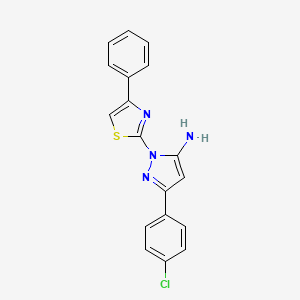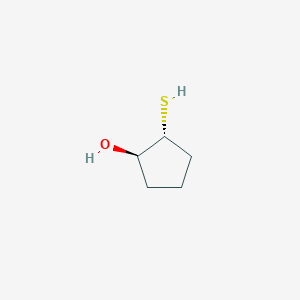
(1R,2R)-2-sulfanylcyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-sulfanylcyclopentan-1-ol is a chiral organic compound with a unique structure that includes a sulfanyl group (-SH) and a hydroxyl group (-OH) attached to a cyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of a reducing agent like sodium borohydride (NaBH4) to reduce the ketone to an alcohol, followed by the addition of a thiol reagent to introduce the sulfanyl group .
Industrial Production Methods
Industrial production of (1R,2R)-2-sulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-sulfanylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The hydroxyl group can be reduced to a hydrogen atom using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Cyclopentane derivatives
Substitution: Chlorinated cyclopentane derivatives
Aplicaciones Científicas De Investigación
(1R,2R)-2-sulfanylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-sulfanylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-2-methoxycyclopentan-1-ol: Similar structure but with a methoxy group instead of a sulfanyl group.
(1R,2R)-trans-2-aminocyclopentanol: Contains an amino group instead of a sulfanyl group.
Uniqueness
(1R,2R)-2-sulfanylcyclopentan-1-ol is unique due to the presence of both a sulfanyl and a hydroxyl group on the cyclopentane ring.
Propiedades
Número CAS |
5449-08-1 |
|---|---|
Fórmula molecular |
C5H10OS |
Peso molecular |
118.20 g/mol |
Nombre IUPAC |
(1R,2R)-2-sulfanylcyclopentan-1-ol |
InChI |
InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1 |
Clave InChI |
BSQRYKFTXPXVIK-RFZPGFLSSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)S)O |
SMILES canónico |
C1CC(C(C1)S)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-(4-Nitrophenyl)-4-(2-{[(4-nitrophenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B14158204.png)
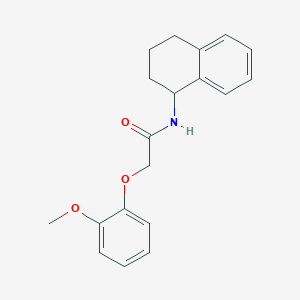
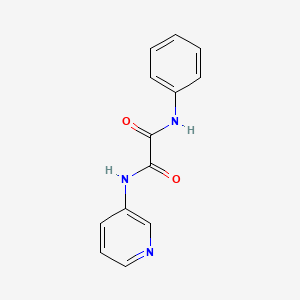
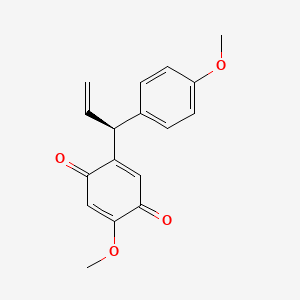
![methyl 3-({[4-(furan-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)-1H-indole-2-carboxylate](/img/structure/B14158221.png)
![2-[5-(2-Aminoethylamino)-2-nitroanilino]ethanol](/img/structure/B14158231.png)

![1-(4-Chloropyridin-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14158249.png)
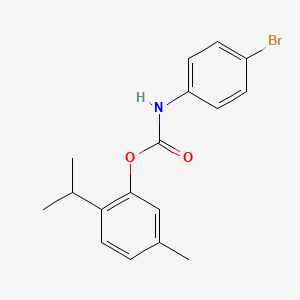
![10-(2,4-Dimethylphenyl)-5-pyridin-3-yl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B14158270.png)
![4-[4-(4-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-9-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B14158278.png)
